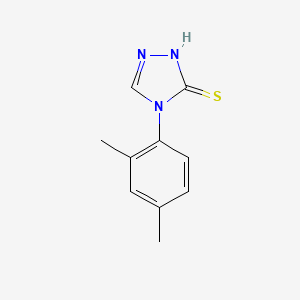

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 66297-59-4

Cat. No.: VC2513857

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66297-59-4 |

|---|---|

| Molecular Formula | C10H11N3S |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |

| Standard InChI Key | OFSNDWPHJFKJEV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2C=NNC2=S)C |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C=NNC2=S)C |

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Basic Properties

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No.: 66297-59-4) belongs to the triazole family of heterocycles. The following table summarizes its key molecular characteristics:

| Property | Value |

|---|---|

| CAS Number | 66297-59-4 |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |

| Standard InChIKey | OFSNDWPHJFKJEV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2C=NNC2=S)C |

The compound is characterized by its unique heterocyclic structure that contributes to its chemical reactivity and biological activity.

Structural Features and Conformational Analysis

The molecular structure of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol contains several important structural elements:

-

A 1,2,4-triazole core: A five-membered aromatic heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.

-

A thiol group (-SH) at position 3 of the triazole ring, which can exist in its tautomeric thione form (=S).

-

A 2,4-dimethylphenyl substituent at the N-4 position, with methyl groups at positions 2 and 4 of the phenyl ring.

The compound exhibits tautomerism between the thiol (-SH) and thione (=S) forms, which affects its reactivity and binding properties in biological systems. The presence of the aromatic triazole ring and the thiol/thione group provides multiple sites for hydrogen bonding and other non-covalent interactions, contributing to its potential pharmacological activities .

Synthesis Methods and Reaction Pathways

General Approaches for Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step processes. Several methodologies have been developed for synthesizing compounds like 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol:

-

Cyclization of acylhydrazines with isothiocyanates

-

Reaction of hydrazides with carbon disulfide followed by cyclization

-

Condensation of hydrazides with aldehydes or ketones followed by oxidative cyclization

These synthetic approaches have been optimized to provide high yields and purity of the desired triazole products.

Specific Synthesis of 4-(2,4-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol

Based on the literature, the synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process:

-

Esterification of an appropriate carboxylic acid with methanol in the presence of concentrated H₂SO₄

-

Reaction of the resulting ester with hydrazine hydrate (99%) to form a hydrazide intermediate

-

Treatment of the hydrazide with carbon disulfide in the presence of KOH in methanol to form a dithiocarbazate salt

-

Cyclization of the dithiocarbazate salt with 2,4-dimethylaniline under specific reaction conditions to yield the target triazole compound

The formation of the thiol group can be confirmed by spectroscopic methods, particularly NMR spectroscopy, which shows a characteristic sharp singlet at approximately δ = 11.43 ppm for the -SH proton .

Spectroscopic Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information for structural confirmation of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol:

-

¹H NMR Spectroscopy:

-

The thiol proton (-SH) appears as a characteristic sharp singlet at approximately δ = 11.43 ppm

-

The triazole ring CH proton typically appears as a singlet at around δ = 6-7 ppm

-

The aromatic protons of the dimethylphenyl group appear in the range of δ = 7.0-7.5 ppm

-

The methyl protons appear as singlets at around δ = 2.0-2.5 ppm

-

-

¹³C NMR Spectroscopy:

-

The carbon attached to the thiol group is highly deshielded and appears at approximately δ = 168.71 ppm

-

The carbons of the triazole ring typically appear at δ = 150-160 ppm

-

The aromatic carbons of the dimethylphenyl group appear in the range of δ = 120-140 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the compound:

-

The -SH stretching vibration typically appears in the range of 2500-2600 cm⁻¹

-

Aromatic C-H stretching bands appear at around 3000-3100 cm⁻¹

-

C=N stretching vibrations in the triazole ring appear in the range of 1600-1650 cm⁻¹

-

Characteristic peaks for the C-S bond appear in the range of 600-700 cm⁻¹

Biological and Pharmacological Activities

Antimicrobial Properties

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol and related triazole derivatives exhibit significant antimicrobial activities. The compound demonstrates activity against various bacterial and fungal strains due to its ability to disrupt microbial enzyme systems.

The mechanism of antimicrobial action is believed to involve:

-

Interaction with microbial cell membranes, affecting their permeability

-

Inhibition of essential enzymes involved in microbial metabolism

-

Interference with nucleic acid synthesis or protein synthesis pathways

Other Biological Activities

In addition to antimicrobial properties, 1,2,4-triazole derivatives like 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol have shown potential in several other biological applications:

-

Enzyme inhibition: Triazoles can act as inhibitors of various enzymes, making them potential candidates for treating metabolic disorders

-

Antiviral activities: Some triazole derivatives have demonstrated inhibitory effects against various viral enzymes

-

Anti-inflammatory properties: Certain triazole derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways

Structure-Activity Relationships

The biological activities of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds are strongly influenced by their structural features:

-

The thiol group at position 3 is crucial for antimicrobial activity, likely due to its ability to form hydrogen bonds with target proteins

-

The 2,4-dimethylphenyl substituent enhances lipophilicity, which can improve membrane permeability and biological activity

-

The 1,2,4-triazole ring serves as a pharmacophore in many bioactive compounds, contributing to specific receptor binding and biological activities

Comparative Analysis with Related Compounds

Structural Comparison with Analogous Triazole Derivatives

To better understand the properties and potential applications of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, it is valuable to compare it with related triazole derivatives:

| Property | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | 4-(2,4-dimethylphenyl)-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazole-3-thiol | 4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃S | C₁₅H₁₅N₃S₂ | C₁₄H₁₃N₃S₂ |

| Molecular Weight | 205.28 g/mol | 301.43 g/mol | 287.4 g/mol |

| Additional Substituent | None | (thiophen-2-yl)methyl at position 5 | thiophen-2-yl at position 5 |

| logP | Not specified | 3.6288 | Not specified |

| Hydrogen Bond Acceptors | Not specified | 3 | Not specified |

| Hydrogen Bond Donors | Not specified | 1 | Not specified |

| Polar Surface Area | Not specified | 25.1513 | Not specified |

This comparison highlights how structural modifications affect physicochemical properties, which can influence biological activities and applications .

Impact of Structural Modifications on Properties

Applications in Research and Development

Pharmaceutical Applications

The 1,2,4-triazole scaffold present in 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has significant applications in pharmaceutical research:

-

Antimicrobial agents: For developing treatments against bacterial and fungal infections

-

Enzyme inhibitors: For targeting specific enzymes involved in disease pathways

-

Anti-inflammatory compounds: For managing inflammatory conditions

-

Building blocks for drug discovery: As versatile intermediates in medicinal chemistry

The combination of the triazole ring, thiol functionality, and aromatic substituents provides multiple points for structural optimization in drug design.

Material Science Applications

Beyond pharmaceutical applications, triazole derivatives have shown promise in material science:

-

Nonlinear optical (NLO) materials: Recent research has begun exploring the potential of triazole-based compounds for NLO applications

-

Corrosion inhibitors: The ability of triazoles to form complexes with metal ions makes them effective corrosion inhibitors

-

Coordination chemistry: Triazoles can act as ligands in metal complexes, which have applications in catalysis and material science

Synthesis Optimization and Scale-up Considerations

Reaction Conditions and Yield Optimization

Several factors affect the synthesis efficiency of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol:

-

Temperature control: Optimal temperature ranges for each synthetic step must be maintained to ensure high yields and minimize side reactions

-

Reaction time: Sufficient time must be allowed for complete conversion while avoiding degradation of products

-

Solvent selection: Appropriate solvents enhance reaction rates and product purity

-

Catalyst selection: Catalysts can significantly improve reaction efficiency and selectivity

Literature reports indicate that optimized protocols can achieve yields of 75-95% for triazole synthesis .

Purification and Characterization Methods

The purification of synthesized 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves:

-

Recrystallization from appropriate solvents to achieve high purity

-

Column chromatography for removing impurities

-

Monitoring of purity by thin-layer chromatography (TLC)

-

Confirmation of structure and purity by spectroscopic methods including NMR, IR, and mass spectrometry

These purification steps are crucial for obtaining high-quality material for biological testing and applications.

Future Research Directions

Emerging Applications and Opportunities

Emerging research areas for 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol include:

-

Targeted drug delivery systems incorporating triazole-based compounds

-

Development of diagnostic agents based on triazole chemistry

-

Exploration of triazole-metal complexes for sensing applications

-

Investigation of triazoles as building blocks for functional materials

These research directions highlight the versatility and ongoing significance of triazole chemistry in addressing current challenges in medicine and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume